Castalagin Exhibits 3.1-Fold Greater PARP1 Inhibition Potency Than Vescalagin with Mixed-Type Inhibition Kinetics
In a direct head-to-head comparison using purified compounds from Syzygium samarangense leaves, Castalagin demonstrated IC₅₀ = 0.86 μM for PARP1 inhibition, which is 3.1-fold more potent than its diastereomer vescalagin (IC₅₀ = 2.67 μM) [1]. Importantly, Castalagin exhibited mixed-type inhibition with Ki = 1.64 μM, a kinetic profile distinct from most synthetic PARP1 inhibitors that typically display competitive inhibition at the nicotinamide-binding site [1]. Cellular validation confirmed that both ellagitannins at ≤5 μM attenuated poly(ADP-ribosyl)ation in SH-SY5Y neuroblastoma cells, confirming target engagement at pharmacologically relevant concentrations [1]. Both compounds also inhibited DNA topoisomerase II, establishing them as dual inhibitors [1].
| Evidence Dimension | PARP1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.86 μM |
| Comparator Or Baseline | Vescalagin: 2.67 μM |
| Quantified Difference | 3.1-fold greater potency for Castalagin |
| Conditions | Cell-free PARP1 enzymatic assay using purified compounds; cellular validation in SH-SY5Y cells at ≤5 μM |
Why This Matters
For researchers developing PARP1-targeted therapeutics or screening natural product inhibitors, selecting Castalagin over vescalagin provides a 3.1-fold potency advantage in the same assay system, directly impacting lead optimization decisions.
- [1] Iwashina, T., et al. (2018). Castalagin and vescalagin purified from leaves of Syzygium samarangense: Dual inhibitory activity against PARP1 and DNA topoisomerase II. Food and Chemical Toxicology, 118, 355-363. View Source
